N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1,2-trimethyl-1H-imidazole-4-sulfonamide
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Overview
Description
N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1,2-trimethyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1,2-trimethyl-1H-imidazole-4-sulfonamide typically involves multiple steps, including the formation of the pyridazine, azetidine, and imidazole rings. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include using high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as scaling up the reaction to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1,2-trimethyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1,2-trimethyl-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1,2-trimethyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The pyridazine ring, for example, is known for its ability to inhibit certain enzymes, while the imidazole ring can interact with metal ions and other biomolecules . These interactions can lead to various biological effects, such as inhibition of cell growth or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1-dimethylimidazole-2-sulfonamide
- N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide
Uniqueness
N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1,2-trimethyl-1H-imidazole-4-sulfonamide is unique due to its combination of three distinct rings, each contributing to its diverse chemical properties and potential applications. This structural complexity allows it to interact with a wide range of molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O2S/c1-13-21-19(12-24(13)2)29(27,28)25(3)16-10-26(11-16)18-9-8-17(22-23-18)14-4-6-15(20)7-5-14/h4-9,12,16H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGNTJYHOCAOIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N(C)C2CN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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